1-(Chloromethyl)-1,2-ethanediyl bismethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1,2-ethanediyl bismethacrylate is an organic compound that belongs to the class of organochlorides It is characterized by the presence of a chloromethyl group attached to a bismethacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate typically involves the chloromethylation of a suitable precursor. One common method involves the reaction of methacrylic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters allows for large-scale production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1,2-ethanediyl bismethacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Polymerization: The methacrylate groups can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at moderate temperatures.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include various substituted methacrylates, depending on the nucleophile used.
Polymerization: The major products are polymers with methacrylate backbones, which can be tailored for specific applications.
Scientific Research Applications
1-(Chloromethyl)-1,2-ethanediyl bismethacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate primarily involves its ability to undergo polymerization and substitution reactions. The chloromethyl group acts as a reactive site for nucleophilic attack, while the methacrylate groups participate in free radical polymerization. These reactions enable the compound to form complex structures and materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(chloromethyl)ethylene: Similar in structure but differs in the presence of two chloromethyl groups attached to an ethylene backbone.
Benzyl Chloride: Contains a chloromethyl group attached to a benzene ring, used in different applications due to its aromatic nature.
Uniqueness
1-(Chloromethyl)-1,2-ethanediyl bismethacrylate is unique due to its dual functionality, combining the reactivity of the chloromethyl group with the polymerizable methacrylate groups. This dual functionality allows for the creation of materials with tailored properties, making it highly versatile in various applications .
Properties
CAS No. |
57322-59-5 |
---|---|
Molecular Formula |
C11H15ClO4 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
[3-chloro-2-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H15ClO4/c1-7(2)10(13)15-6-9(5-12)16-11(14)8(3)4/h9H,1,3,5-6H2,2,4H3 |
InChI Key |
QGDHNMDUMGMVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(CCl)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.